molecular formula C8H7N3 B028118 Quinazolin-5-amine CAS No. 101421-71-0

Quinazolin-5-amine

Cat. No. B028118
M. Wt: 145.16 g/mol
InChI Key: KWHDQPVGKVPPPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolin-5-amine derivatives has been a subject of extensive research. One efficient method involves the Yb(OTf)3-catalyzed one-pot synthesis from anthranilic acid, amines, and ortho esters (or formic acid) under solvent-free conditions, offering excellent yields and the advantage of catalyst reusability (Wang et al., 2003). Another notable synthesis route is the nucleophilic substitution reaction of 2-chloro-4(3H)-quinazolones and 2,4-dichloroquinazolines with amines, leading to various functionalized quinazolin-4-ones (Ram et al., 2003).

Molecular Structure Analysis

Quinazolin-2-amine derivatives have been characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), mass spectrometry, and X-ray single crystal diffraction. These methods provide detailed insights into their molecular structure, including the arrangement of atoms and the presence of functional groups (Jinlai et al., 2016).

Chemical Reactions and Properties

Quinazolin-5-amines undergo various chemical reactions, contributing to their wide applicability. The synthesis of novel derivatives through cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one with various one-carbon donors showcases their reactivity and potential for generating compounds with significant biological activity (Alagarsamy et al., 2008). Additionally, the metal-free catalysis protocol for the synthesis of 1,2-diarylpyrazolo[5,1-b]quinazolin-9(1H)-ones via intramolecular oxidative C-H amination demonstrates the versatility of quinazolin-5-amines in organic synthesis (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of quinazolin-5-amine derivatives, such as solubility, melting point, and thermal stability, are critical for their practical applications. The thermal decomposition temperatures of certain quinazolin-2-amine nopinone derivatives, for example, indicate their thermal stability and potential for use in various applications (Jinlai et al., 2016).

Chemical Properties Analysis

The chemical properties of quinazolin-5-amine, including reactivity with other chemical species, ability to undergo various organic reactions, and the formation of diverse derivatives, underline their importance in synthetic chemistry. The efficient and practical one-pot domino synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo[1,2-a]quinazoline derivatives from 2-(2-bromophenyl)acetonitriles showcases the compound's versatility and the broad scope of its chemical transformations (Jiang et al., 2015).

Scientific Research Applications

1. Antagonists for Specific Receptors

  • 5-HT2A Receptor Ligands : Quinazoline compounds, such as N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine, have been synthesized and evaluated as potent 5-HT2A receptor ligands. These compounds show selective antagonistic properties to the 5-HT2A receptor, making them potentially useful for certain CNS disorders (Deng et al., 2015).

2. Antitumor Activities

  • Benzimidazole-Quinazoline Hybrids : Novel hybrids of quinazoline/benzimidazole have been synthesized and demonstrated significant in vitro antitumor activities against various cancer cell lines, including leukemia, colon, melanoma, renal, and breast cancer (Sharma et al., 2013).

3. Inhibition of Enzymes and Growth Factors

  • Thymidylate Synthase Inhibitors : Some quinazoline derivatives, structurally related to pyrrolo[2,3-d]pyrimidines, have shown inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis, suggesting potential as antitumor agents (Gangjee et al., 1999).
  • VEGFR-2 Inhibitors : Quinazolin-4-ylamino-benzoquinone derivatives have been identified as irreversible inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), implying potential applications in anti-angiogenic cancer therapy (Wissner et al., 2005).

4. Synthesis and Chemical Applications

  • Divergent Synthesis : Quinazolin-4-ones and 1,4-benzodiazepin-5-ones have been synthesized via Pd(II)-catalyzed intramolecular amination of tosylated N-allyl-anthranilamides, demonstrating the chemical versatility of quinazoline compounds (Beccalli et al., 2004).

5. Potential Treatments for Neurological Disorders

  • Parkinson's Disease Treatment : Heterobicyclo-substituted-triazoloquinazolin-5-amine compounds, acting as A2A receptor antagonists, show promise for the treatment of Parkinson's disease and other central nervous system diseases (Abdel-Magid, 2014).

Future Directions

Quinazoline and its derivatives have been considered as a novel class of cancer chemotherapeutic agents that show promising activity against different tumors . This suggests that there is potential for future research and development of novel quinazoline derivatives as anticancer agents .

properties

IUPAC Name

quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHDQPVGKVPPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633794
Record name Quinazolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazolin-5-amine

CAS RN

101421-71-0
Record name 5-Quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101421-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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